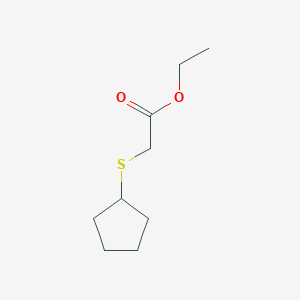

Ethyl 2-(cyclopentylthio)acetate

Description

Ethyl 2-(cyclopentylthio)acetate is a thioester derivative characterized by a cyclopentylthio group (-S-cyclopentyl) attached to the α-carbon of an ethyl acetate backbone.

Properties

Molecular Formula |

C9H16O2S |

|---|---|

Molecular Weight |

188.29 g/mol |

IUPAC Name |

ethyl 2-cyclopentylsulfanylacetate |

InChI |

InChI=1S/C9H16O2S/c1-2-11-9(10)7-12-8-5-3-4-6-8/h8H,2-7H2,1H3 |

InChI Key |

AUIWVDQHCARPTI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CSC1CCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioester Derivatives with Aromatic or Functionalized Substituents

Ethyl 2-((4-chlorobenzoyl)thio)acetate (I), Ethyl 2-((3-nitrobenzoyl)thio)acetate (II), and Ethyl 2-((4-nitrobenzoyl)thio)acetate (III)

- Structural Differences : These compounds feature aromatic acylthio groups (e.g., 4-chlorobenzoyl, nitrobenzoyl) instead of the cyclopentylthio group.

- Applications: Studied as inhibitors of snake venom enzymes, highlighting the role of electron-withdrawing substituents (e.g., -NO₂, -Cl) in enhancing binding affinity to enzymatic targets .

Ethyl 2-[(ethoxycarbonyl)thio]acetate (CAS 82813-85-2)

- Structural Differences : Contains an ethoxycarbonylthio (-S-COOEt) group, introducing an additional ester functionality.

- Applications : Used in synthetic organic chemistry as a versatile intermediate for introducing sulfur-containing moieties .

- Stability : The ethoxycarbonyl group may confer greater hydrolytic stability compared to aliphatic thioethers like cyclopentylthio.

Oxygen Analogues: Ethyl 2-(4-chlorophenoxy)acetoacetate (CAS 10263-19-1)

- Structural Differences: Replaces the sulfur atom with oxygen, forming a phenoxyacetate derivative.

- Physicochemical Properties : The oxygen atom reduces lipophilicity compared to thioethers, impacting membrane permeability in biological systems.

- Synthetic Utility : Demonstrates the importance of heteroatom choice (S vs. O) in tuning compound solubility and metabolic stability .

Halogen-Substituted Derivatives: Ethyl 2-chloroacetoacetate

Cyclopropane-Containing Esters: Methyl 2-chloro-2-cyclopropylideneacetate

- Structural Differences: Incorporates a cyclopropane ring fused to the ester backbone, contrasting with the monocyclic cyclopentyl group.

- Synthetic Applications : Used in the synthesis of spirocyclic compounds and pharmaceuticals (e.g., tadalafil analogs), emphasizing the role of ring strain in cyclopropane derivatives to drive unique reactivity .

Data Table: Key Properties of Ethyl 2-(cyclopentylthio)acetate and Analogues

Research Findings and Implications

- Thioester vs. Oxygen Analogs : Thioesters generally exhibit higher lipophilicity and metabolic resistance compared to oxygen analogs, making them preferable in prodrug design .

- Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance reactivity and target binding but may increase toxicity risks .

- Ring Size and Strain : Cyclopentyl groups offer conformational flexibility, whereas cyclopropane derivatives leverage ring strain for unique synthetic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.